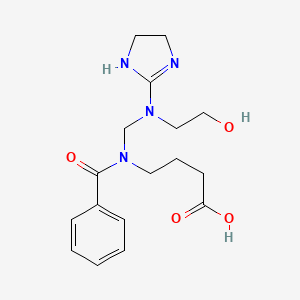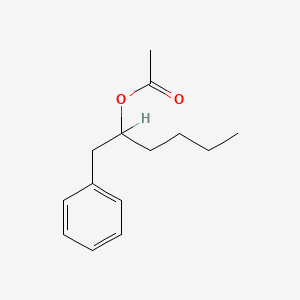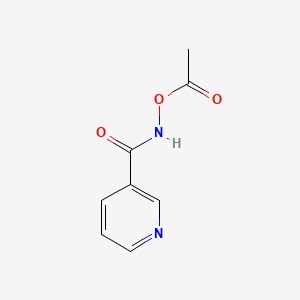
Hydroxylamine, O-acetyl-N-nicotinoyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxylamine, O-acetyl-N-nicotinoyl- is a chemical compound with the molecular formula C8H10N2O3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of both hydroxylamine and nicotinoyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine, O-acetyl-N-nicotinoyl- typically involves the reaction of hydroxylamine with nicotinic acid derivatives under specific conditions. One common method includes the acetylation of hydroxylamine followed by the introduction of the nicotinoyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of Hydroxylamine, O-acetyl-N-nicotinoyl- is scaled up using optimized synthetic routes. This involves the use of large reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the desired product in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Hydroxylamine, O-acetyl-N-nicotinoyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and nitroso derivatives.
Reduction: It can be reduced to amines and other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Hydroxylamine, O-acetyl-N-nicotinoyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitroso compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a tool for probing enzyme mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical intermediates and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of Hydroxylamine, O-acetyl-N-nicotinoyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its concentration and the presence of other interacting molecules. The nicotinoyl group plays a crucial role in binding to target sites, while the hydroxylamine group participates in redox reactions and other chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine, O-benzoyl-: Similar in structure but with a benzoyl group instead of a nicotinoyl group.
Hydroxylamine, O-acetyl-: Lacks the nicotinoyl group, making it less versatile in certain applications.
Nicotinoylhydroxylamine: Contains the nicotinoyl group but differs in the position of the hydroxylamine group.
Uniqueness
Hydroxylamine, O-acetyl-N-nicotinoyl- is unique due to the presence of both acetyl and nicotinoyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
89970-84-3 |
|---|---|
Molecular Formula |
C8H8N2O3 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(pyridine-3-carbonylamino) acetate |
InChI |
InChI=1S/C8H8N2O3/c1-6(11)13-10-8(12)7-3-2-4-9-5-7/h2-5H,1H3,(H,10,12) |
InChI Key |
OZRYBCCAKVEAGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ONC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride](/img/structure/B13789711.png)

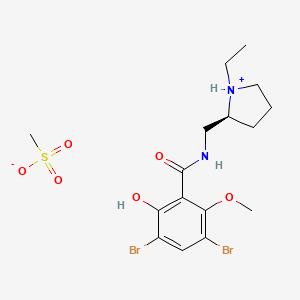
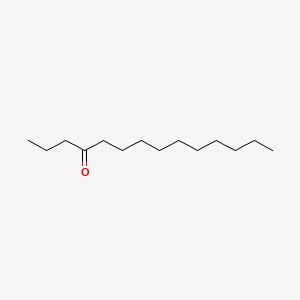
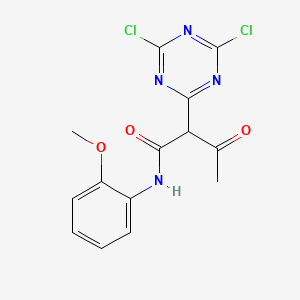
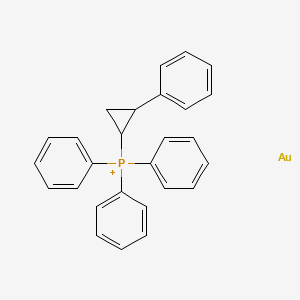
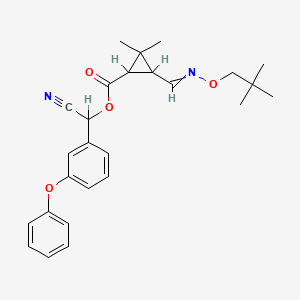

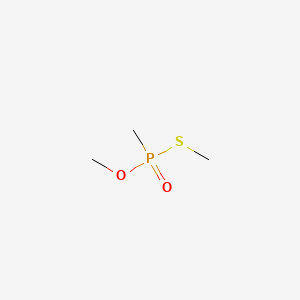

![3,6-Methano-1H-pyrrolo[3,2-b]pyridine(9CI)](/img/structure/B13789776.png)
![(3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one](/img/structure/B13789779.png)
